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CNX-2006 Quantitative Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: CNX-2006
Cat. No.: S547929

The table below consolidates key quantitative data for CNX-2006 from the available literature:

Parameter Value |/ Description

IC50 (mutant EGFR) <20 nM [1] [2]

Selectivity Very weak inhibition of wild-type EGFR [1] [2]

In Vivo Model H1975 (EGFR L858R/T790M) xenogratft in nude mice [1] [2]
In Vivo Dosage 25 mg/kg [1] [2]

In Vivo Formulation 5% DMSO, 15% Solutol HS15 in PBS [1] [2]

In Vivo Administration Intraperitoneal (i.p.) [1] [2]

Molecular Weight 545.53 g/mol [1] [2]

Chemical Formula C26H27FaN7O2 [1] [2]

Solubility (DMSO) 91 mg/mL (166.81 mM) [1]

CNX-2006 Experimental Protocols
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While full experimental details are not available in the search results, here are the key methodological points

referenced for CNX-2006.

In Vitro Assays

¢ Growth Inhibition Assays: Human EGFR mutant lung adenocarcinoma cell lines are treated with
CNX-2006 in standard growth inhibition assays to determine potency [1] [2].

¢ Immunoblotting Analysis: Cells with endogenous or transiently transfected mutant EGFRs (e.qg.,
HEK293) are treated with inhibitors for 6 hours. Subsequent lysates are analyzed by immunoblotting
to assess target inhibition and downstream effects [1] [2]. Reported concentrations for these
experiments go up to ~1000 nM [2].

In Vivo Study

e Animal Model: Nude mice with H1975 xenografts (harboring EGFR L858R/T790M mutations) [1] [2].
e Formulation: 5% DMSO, 15% Solutol HS15 in PBS [1].
e Dosage & Administration: 25 mg/kg, administered via intraperitoneal (i.p.) injection [1] [2].

Dose Escalation Protocol Framework

Since a specific protocol for CNX-2006 was not found, the following general framework for Phase I
oncology trials can guide your research. The core goal is to establish the Recommended Phase II Dose

(RP2D) by finding the dose that is both safe and shows biological activity [3].
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Define Starting Dose
(Often 1/10 of STD10 in animals)

Escalate if 0 DLTs in cohort
De-escalate if > 2 DLTs in cohort

Observe for Dose-Limiting Toxicities (DLTs)
During 1st Cycle (e.g., 28 days)

Identify MTD

Identify Maximum Tolerated Dose (MTD)
Highest dose with DLT rate < 33%

Click to download full resolution via product page

Key Desigh Components

When designing a dose escalation study, you must define several key parameters upfront [3]:
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e Starting Dose: Typically based on preclinical toxicology studies, often a fraction of the dose that
caused severe toxicity in 10% of animals (STD10) [3].
e Dose Increments: Pre-specified percentage increases between dose levels. Modifications of the
Fibonacci sequence (e.g., 100%, 67%, 50%, 40%) are historically common [3].
e Dose-Limiting Toxicity (DLT): Predefined toxic effects considered unacceptable, which limit further
escalation. These are graded using standardized criteria like CTCAE [3].
o Target Toxicity Level: The maximum acceptable probability of DLT, usually set between 20% and
33% [3].
¢ Endpoint Definitions:
o Maximum Tolerated Dose (MTD): In the U.S., this is often the highest dose where <33% of
patients experience a DLT [3].
o Recommended Phase Il Dose (RP2D): This is the primary goal of the trial and is often the
MTD or a dose just below it [3].

Troubleshooting & FAQs for Your Research

Based on common challenges in early drug development, here are potential issues and solutions that may

apply to your work with CNX-2006.

Frequently Asked Questions

Q1: What is the primary mechanism of action of CNX-2006?

e A: CNX-2006 is a novel, irreversible EGFR tyrosine kinase inhibitor. It is mutant-selective, potently
inhibiting activating EGFR mutations and the T790M resistance mutation (IC50 < 20 nM), while
showing very weak activity against wild-type EGFR [1] [2].

Q2: How should I formulate CNX-2006 for in vivo studies?

¢ A: One reported formulation for in vivo studies uses 5% DMSO, 15% Solutol HS15, and 80% PBS [1].
For optimal results, you may need to empirically determine the best formulation for your specific
administration route. Sonication is recommended to aid dissolution for in vitro work [1].

Q3: What are potential resistance mechanisms to CNX-2006?

¢ A: In vitro studies suggest that resistance to CNX-2006 may emerge more slowly than to first-
generation inhibitors like erlotinib. When resistance does occur, it may not be primarily mediated by
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the T790M mutation but could involve epithelial-mesenchymal transition (EMT), as evidenced by
increased expression of EMT markers and MMP9 [1] [2].

Q4: My HPLC analysis shows peak splitting or baseline noise when analyzing CNX-2006. What could

be wrong?

e A: This is a common analytical chemistry issue. Peak splitting can be caused by column problems
(e.g., poor installation, damage), solvent mismatch between the sample and mobile phase, or an
overloaded injection volume. Baseline noise can stem from a contaminated mobile phase, air bubbles
in the system, or a dirty detector flow cell [4].

o Solution: Ensure your column is properly installed, use high-quality and filtered solvents,
degas your mobile phase, and perform regular system maintenance [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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